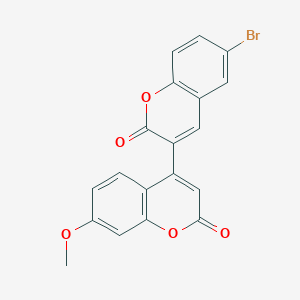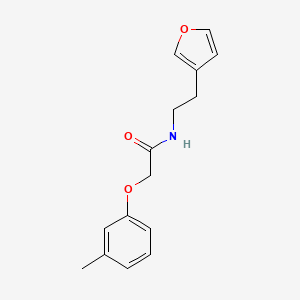
N-(2-(furan-3-yl)ethyl)-2-(m-tolyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(furan-3-yl)ethyl)-2-(m-tolyloxy)acetamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential use in treating various diseases.
Applications De Recherche Scientifique
Heteroaromatic Decarboxylative Claisen Rearrangement Reactions
In the realm of synthetic chemistry, the manipulation of furan derivatives through decarboxylative Claisen rearrangement offers a pathway to 2,3-disubstituted heteroaromatic products. This technique, involving furan-2-ylmethyl and related substrates, showcases the versatility of furan compounds in complex molecular synthesis, yielding products in good efficiency. Such methodologies underscore the potential of N-(2-(furan-3-yl)ethyl)-2-(m-tolyloxy)acetamide and related compounds in synthetic organic chemistry, highlighting their significance in crafting intricate molecular architectures (Craig et al., 2005).
Chemoselective Acetylation in Drug Synthesis
The chemoselective acetylation of amino groups, as exemplified in the synthesis of N-(2-hydroxyphenyl)acetamide, demonstrates the application of furan derivatives in the development of pharmaceutical intermediates. By employing specific acyl donors and optimizing reaction conditions, this process exemplifies the strategic use of furan-based compounds in constructing key components for antimalarial drugs, showcasing the critical role these compounds play in the synthesis of therapeutically relevant molecules (Magadum & Yadav, 2018).
Biobased Polyester Synthesis
The use of furan derivatives extends into the realm of materials science, particularly in the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters to produce novel biobased polyesters. This approach not only illustrates the adaptability of furan compounds in polymer chemistry but also their contribution to the development of sustainable materials with promising applications in various industries (Jiang et al., 2014).
Molecular Docking and Anticancer Drug Development
In the exploration of new therapeutic agents, the synthesis and molecular docking analysis of furan-based compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, reveal their potential in targeting specific biological receptors. This research demonstrates the capacity of furan derivatives to serve as scaffolds for developing novel anticancer drugs, offering insights into their interaction with cancer targets and highlighting their significance in medicinal chemistry (Sharma et al., 2018).
Furan Dicarboxylate for Biobased Polyester
The strategic synthesis of furan-2,5-dicarboxylic acid derivatives for biobased polyester applications showcases another facet of furan derivatives in contributing to sustainable material development. This innovative approach to polyester synthesis emphasizes the importance of furan compounds in creating environmentally friendly alternatives to petroleum-based polymers, marking a significant step towards green chemistry and sustainable material science (Kim et al., 2019).
Propriétés
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-12-3-2-4-14(9-12)19-11-15(17)16-7-5-13-6-8-18-10-13/h2-4,6,8-10H,5,7,11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYLEYWLJXSGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)ethyl)-2-(m-tolyloxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2696358.png)

![N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2696360.png)
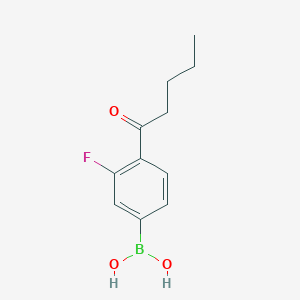
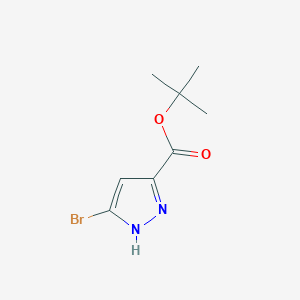

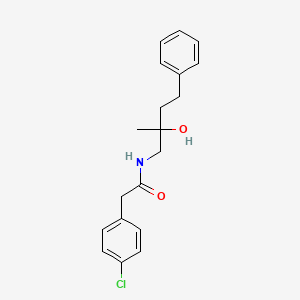
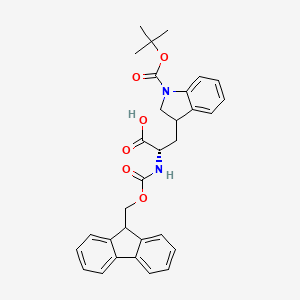

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(p-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2696373.png)
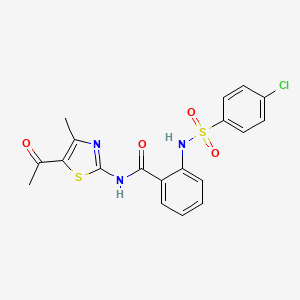
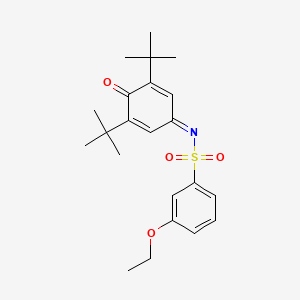
![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2696377.png)
